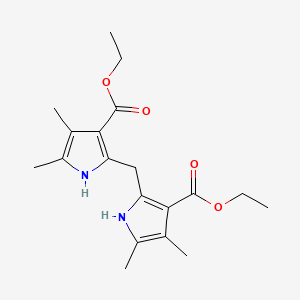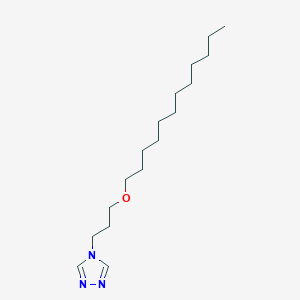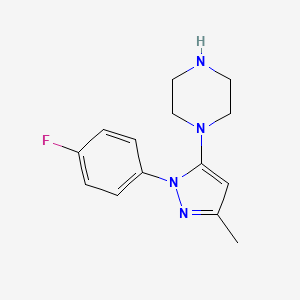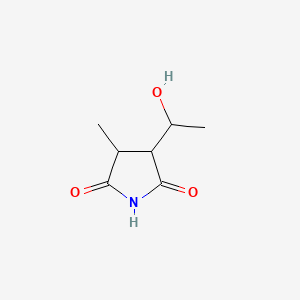
3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)-4-methylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a hydroxyethyl group at the 1-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxyethyl)-4-methylpyrrolidine-2,5-dione typically involves the reaction of a suitable pyrrolidine precursor with an appropriate hydroxyethylating agent. One common method is the alkylation of 4-methylpyrrolidine-2,5-dione with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form corresponding alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)-4-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.
Comparison with Similar Compounds
4-Methylpyrrolidine-2,5-dione: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
3-(1-Hydroxyethyl)pyrrolidine-2,5-dione: Similar structure but without the methyl group at the 4-position.
3-(1-Hydroxyethyl)-4-ethylpyrrolidine-2,5-dione: Contains an ethyl group instead of a methyl group at the 4-position.
Uniqueness: 3-(1-Hydroxyethyl)-4-methylpyrrolidine-2,5-dione is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54124-14-0 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-5(4(2)9)7(11)8-6(3)10/h3-5,9H,1-2H3,(H,8,10,11) |
InChI Key |
CPJOTTBQGZWOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC1=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


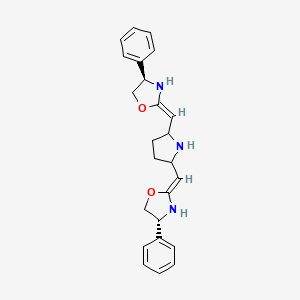
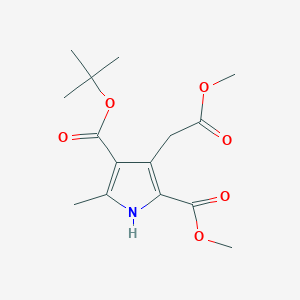
![6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)
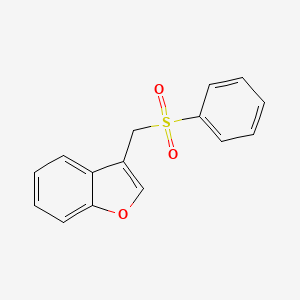
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)

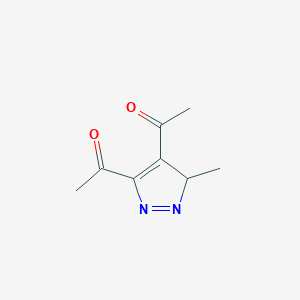
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
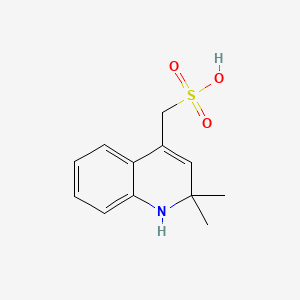
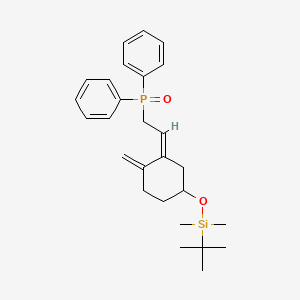
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
